N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H17F3N2O2 and its molecular weight is 362.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide is a complex organic compound belonging to the tetrahydroisoquinoline class. This article explores its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core with an acetyl group and a trifluoromethyl-substituted benzamide moiety. This unique structural arrangement is believed to enhance its interaction with various biological targets.
Anticancer Activity
Research indicates that tetrahydroisoquinoline derivatives can inhibit cancer cell proliferation. For example, studies have shown that certain benzamide derivatives exhibit potent activity against various cancer cell lines by disrupting cell cycle progression and inducing apoptosis .
Compound | Cancer Type | IC50 Value (µM) | Reference |
---|---|---|---|
THIQ Derivative 1 | Breast Cancer | 10 | |
THIQ Derivative 2 | Lung Cancer | 15 |
Neuroprotective Activity
Tetrahydroisoquinolines have been studied for their potential in treating neurodegenerative diseases. The compound's ability to inhibit acetylcholinesterase (AChE) could suggest applications in Alzheimer's disease management.
Anticonvulsant Activity
Some tetrahydroisoquinoline derivatives have been evaluated for anticonvulsant properties. A study highlighted compounds that exhibited high affinity for specific binding sites related to seizure activity.
Compound | Anticonvulsant Activity | Reference |
---|---|---|
Compound A | Effective in animal models | |
Compound B | Moderate efficacy observed |
Case Studies
- Study on Anticancer Properties : A recent investigation into the anticancer activity of tetrahydroisoquinoline derivatives showed that modifications at the benzamide position significantly enhanced cytotoxicity against breast cancer cell lines.
- Neuroprotection Against Oxidative Stress : A study demonstrated that certain THIQ derivatives could protect neuronal cells from hydrogen peroxide-induced damage, suggesting their potential as therapeutic agents in neurodegenerative disorders .
- Anticonvulsant Efficacy : Research involving high-throughput screening identified several tetrahydroisoquinoline derivatives with promising anticonvulsant activity, indicating their potential for development into new antiepileptic drugs .
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-12(25)24-9-8-13-6-7-15(10-14(13)11-24)23-18(26)16-4-2-3-5-17(16)19(20,21)22/h2-7,10H,8-9,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIBZTWXCNHDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.